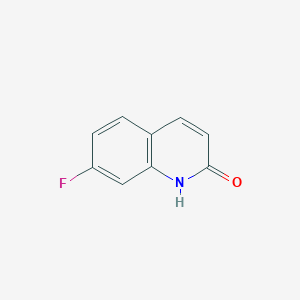

7-Fluoroquinolin-2(1H)-one

Übersicht

Beschreibung

NBD-Stearinsäure, offiziell bekannt als 18-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecansäure, ist ein Derivat der langkettigen gesättigten Fettsäure Stearinsäure. Diese Verbindung enthält den Fluorophor Nitrobenzoxadiazol (NBD) an der C-18-Position. NBD-Stearinsäure wird häufig als fluoreszierende Sonde verwendet, um die Aufnahme von Fettsäuren und die Bindung von Fettsäure-bindenden Proteinen (FABPs) zu untersuchen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

NBD-Stearinsäure wird synthetisiert, indem Stearinsäure mit dem Fluorophor Nitrobenzoxadiazol konjugiert wird. Die Reaktion beinhaltet typischerweise die Aktivierung von Stearinsäure, gefolgt von der Kupplung mit Nitrobenzoxadiazol unter kontrollierten Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt, um die Kupplungsreaktion zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von NBD-Stearinsäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und präzise Steuerung der Reaktionsparameter, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird mittels Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Qualität zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

NBD-Stearic Acid is synthesized by conjugating stearic acid with the fluorophore nitrobenzoxadiazole. The reaction typically involves the activation of stearic acid followed by its coupling with nitrobenzoxadiazole under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of NBD-Stearic Acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Analyse Chemischer Reaktionen

Reaktionstypen

NBD-Stearinsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrogruppe in der NBD-Einheit kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die NBD-Einheit kann an Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Natriumdithionit wird häufig verwendet, um die Nitrogruppe in NBD-Stearinsäure zu reduzieren.

Substitution: Verschiedene Nukleophile können verwendet werden, um die Nitrogruppe in der NBD-Einheit unter milden Bedingungen zu substituieren.

Wichtigste gebildete Produkte

Reduktion: Die Reduktion der Nitrogruppe in NBD-Stearinsäure führt zur Bildung eines Aminosäurederivats.

Substitution: Substitutionsreaktionen ergeben verschiedene Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

NBD-Stearinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Wird bei der Formulierung von Lipid-basierten Nanomaterialien für die Arzneimittelverabreichung eingesetzt.

Wirkmechanismus

NBD-Stearinsäure entfaltet seine Wirkung durch die Bindung an Fettsäure-bindende Proteine (FABPs) und andere Lipid-bindende Proteine. Die NBD-Einheit ermöglicht die Visualisierung der Aufnahme und Verteilung von Fettsäuren in Zellen mithilfe der Fluoreszenzmikroskopie. Die Verbindung wird von Zellen aufgenommen und in verschiedene zelluläre Kompartimente transportiert, einschließlich des Zellkerns, wo sie mit Kernrezeptoren wie Peroxisomen-Proliferator-aktivierten Rezeptoren (PPARs) interagiert .

Wirkmechanismus

NBD-Stearic Acid exerts its effects by binding to fatty acid binding proteins (FABPs) and other lipid-binding proteins. The NBD moiety allows for the visualization of fatty acid uptake and distribution within cells using fluorescence microscopy. The compound is taken up by cells and transported to various cellular compartments, including the nucleus, where it interacts with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

NBD-Palmitinsäure: Eine weitere NBD-konjugierte Fettsäure, die als fluoreszierende Sonde verwendet wird.

BODIPY-Stearinsäure: Ein Stearinsäurederivat, das mit dem BODIPY-Fluorophor konjugiert ist.

Pyren-Stearinsäure: Ein Stearinsäurederivat, das mit dem Pyren-Fluorophor konjugiert ist.

Einzigartigkeit

NBD-Stearinsäure ist aufgrund ihrer spezifischen Fluoreszenzeigenschaften einzigartig, die sie für die Untersuchung der Aufnahme und des Stoffwechsels von Fettsäuren besonders geeignet machen. Die NBD-Einheit bietet eindeutige spektrale Eigenschaften, die eine einfache Detektion und Quantifizierung der Verbindung in biologischen Systemen ermöglichen .

Biologische Aktivität

7-Fluoroquinolin-2(1H)-one is a member of the quinoline family, known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential as an antibacterial, antiviral, and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 165.15 g/mol. The fluorine atom at the 7-position significantly influences the compound's reactivity and biological properties. The compound features a fused bicyclic structure characteristic of quinolines, which contributes to its interaction with various biological targets.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential antimicrobial agent .

- Antiviral Activity : Research indicates that derivatives of quinolin-2(1H)-one can inhibit HIV-1 integrase and RNase H, suggesting potential applications in antiviral therapies .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been substantiated through various studies. It demonstrates significant activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli (WT) | 0.25 |

| Klebsiella pneumoniae | 0.5 |

| Pseudomonas aeruginosa | 4 |

The presence of fluorine enhances binding affinity to target enzymes, leading to improved potency compared to non-fluorinated analogs .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research. Studies indicate that it may inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth.

Study on Antibacterial Efficacy

A study published in Antibiotics evaluated the antibacterial activity of a series of quinolin-2(1H)-one derivatives, including this compound. It was found that modifications at the C7 position significantly impacted antimicrobial potency. The study highlighted that compounds with fluorine substitutions exhibited enhanced activity against resistant strains of bacteria such as E. coli and K. pneumoniae .

Antiviral Activity Assessment

Another study focused on the antiviral properties of quinoline derivatives against HIV-1. The results indicated that this compound exhibited nanomolar IC50 values against integrase and RNase H, showcasing its potential as a lead compound for developing new antiviral agents .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents at various positions on the quinoline ring can significantly influence biological activity. For instance:

| Position | Substituent | Effect on Activity |

|---|---|---|

| C7 | Fluorine | Increases binding affinity and potency |

| C4 | Methyl or Halogen | Varies; can enhance or reduce activity |

| C8 | Hydroxyl or Alkyl | Alters solubility and bioavailability |

These findings suggest that careful modification of the compound's structure can lead to enhanced therapeutic profiles.

Eigenschaften

IUPAC Name |

7-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFWGOPYTUCFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597772 | |

| Record name | 7-Fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148136-14-5 | |

| Record name | 7-Fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.